3-nitro-1H-pyrrolo[3,2-b]pyridine-6-carbonitrile
Overview
Description
3-nitro-1H-pyrrolo[3,2-b]pyridine-6-carbonitrile is a nitrogen-containing heterocyclic compound. It is part of the pyrrolopyridine family, which is known for its diverse biological activities and applications in medicinal chemistry. The compound’s structure includes a pyrrole ring fused to a pyridine ring, with a nitro group at the 3-position and a cyano group at the 6-position.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-nitro-1H-pyrrolo[3,2-b]pyridine-6-carbonitrile typically involves multi-step reactions starting from readily available precursors. One common method involves the cyclization of a suitable pyridine derivative with a nitrile group. For instance, the reaction of 4-aminopyridine with malononitrile under acidic conditions can yield 4-amino-3-cyanopyridine. This intermediate can then be further reacted with an appropriate reagent to introduce the nitro group and complete the cyclization to form the desired compound .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the laboratory-scale methods, focusing on yield improvement, cost reduction, and process safety.
Chemical Reactions Analysis
Types of Reactions
3-nitro-1H-pyrrolo[3,2-b]pyridine-6-carbonitrile can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under suitable conditions.
Reduction: The cyano group can be reduced to an amine.
Substitution: The nitro group can be substituted with other functional groups through nucleophilic aromatic substitution.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst can be used.
Substitution: Nucleophiles like amines or thiols can be used in the presence of a base.
Major Products
Reduction of the nitro group: 3-amino-1H-pyrrolo[3,2-b]pyridine-6-carbonitrile.
Reduction of the cyano group: 3-nitro-1H-pyrrolo[3,2-b]pyridine-6-amine.
Substitution of the nitro group: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
3-nitro-1H-pyrrolo[3,2-b]pyridine-6-carbonitrile has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound’s derivatives have shown potential as inhibitors of specific enzymes and receptors, making them useful in studying biological pathways.
Industry: It can be used in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 3-nitro-1H-pyrrolo[3,2-b]pyridine-6-carbonitrile and its derivatives often involves the inhibition of specific enzymes or receptors. For example, some derivatives act as potent inhibitors of FGFRs, which play a crucial role in cell proliferation and survival. By inhibiting these receptors, the compounds can induce apoptosis in cancer cells and inhibit their migration and invasion .
Comparison with Similar Compounds
Similar Compounds
1H-pyrrolo[2,3-b]pyridine: Another member of the pyrrolopyridine family with similar biological activities.
Pyrrolopyrazine derivatives: These compounds also contain a pyrrole ring fused to another nitrogen-containing ring and exhibit diverse biological activities.
Uniqueness
3-nitro-1H-pyrrolo[3,2-b]pyridine-6-carbonitrile is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and biological activity. The presence of both nitro and cyano groups allows for versatile chemical modifications, making it a valuable scaffold in medicinal chemistry.
Properties
IUPAC Name |
3-nitro-1H-pyrrolo[3,2-b]pyridine-6-carbonitrile | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H4N4O2/c9-2-5-1-6-8(11-3-5)7(4-10-6)12(13)14/h1,3-4,10H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VOPWOZFJHBFVKJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=NC2=C1NC=C2[N+](=O)[O-])C#N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H4N4O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
188.14 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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